2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol is a fluorinated organic compound with the molecular formula C8H4F8O It is characterized by the presence of five fluorine atoms on the benzene ring and a trifluoromethyl group attached to the alpha position of the benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pentafluorobenzyl bromide with a suitable nucleophile under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different fluorinated derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pentafluorobenzaldehyde or pentafluorobenzoic acid, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms enhances its lipophilicity and ability to penetrate biological membranes. This property is particularly useful in drug design, where the compound can interact with specific enzymes and receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzyl Alcohol: Similar structure but lacks the trifluoromethyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide: Contains a bromine atom instead of a hydroxyl group.
2,3,4,5,6-Pentafluoro-alpha-(nitro-methyl)benzyl Alcohol: Contains a nitro group instead of a trifluoromethyl group.
Uniqueness
2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of five fluorine atoms and a trifluoromethyl group on the benzene ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H2F8O |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanol |
InChI |
InChI=1S/C8H2F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11/h7,17H |
InChI Key |
NTKDZHJEWKDSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
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